4-Bromo-2-methylbenzoic acid
Overview
Description
4-Bromo-2-methylbenzoic acid is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzoic acid, where a bromine atom is substituted at the fourth position and a methyl group at the second position on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
4-Bromo-2-methylbenzoic acid is a biochemical reagent . It is primarily used as an organic synthesis intermediate and pharmaceutical intermediate
Mode of Action
It is known that benzylic halides, which are structurally similar to this compound, can undergo free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It is used in the preparation of anthranilic acids , which are known to possess antibacterial activity .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its bioavailability and distribution.
Action Environment
It is recommended that the compound be stored in a dry, room temperature environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-methylbenzoic acid can be synthesized through several methods. One common approach involves the bromination of 2-methylbenzoic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) chloride (FeCl3). The reaction is carried out at elevated temperatures, around 80-90°C, to facilitate the substitution of the hydrogen atom with a bromine atom at the para position relative to the carboxyl group .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process includes the use of bromine and a suitable catalyst, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The carboxyl group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group, converting the compound to 4-bromobenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Substitution: Various substituted benzoic acids.
Reduction: 4-Bromo-2-methylbenzyl alcohol or 4-bromo-2-methylbenzaldehyde.
Oxidation: 4-Bromobenzoic acid.
Scientific Research Applications
4-Bromo-2-methylbenzoic acid is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
- 4-Bromo-3-methylbenzoic acid
- 4-Bromo-2-chlorobenzoic acid
- 4-Bromo-2-fluorobenzoic acid
Comparison: 4-Bromo-2-methylbenzoic acid is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and may participate in different chemical reactions based on the nature of the substituents .
Properties
IUPAC Name |
4-bromo-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCJOGNLYVNRDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218940 | |
Record name | 4-Bromo-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68837-59-2 | |
Record name | 4-Bromo-2-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68837-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-methylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068837592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 68837-59-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243710 | |
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Record name | 4-Bromo-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.833 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Bromo-2-methylbenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W689VK4N9Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Bromo-2-methylbenzoic acid in the synthesis of the Na+/H+ antiporter inhibitors described in the study?
A1: this compound serves as a crucial starting material for synthesizing a series of (2-methyl-5-(methylsulfonyl)benzoyl)guanidine derivatives, which act as potent Na+/H+ antiporter inhibitors []. The bromine atom in the 4-position allows for further modifications through various reactions, such as palladium-catalyzed cross-coupling reactions, to introduce diverse substituents. This versatility enables the exploration of structure-activity relationships and the development of more potent and selective NHE inhibitors.
Q2: Can you elaborate on the importance of the 2-methyl group in the synthesized compounds and its impact on their activity?
A2: The study highlights the significance of the 2-methyl substituent in the benzoylguanidine scaffold for enhancing the inhibitory activity against the Na+/H+ exchanger []. Compounds bearing the 2-methyl group consistently displayed superior in vitro activity compared to their demethylated counterparts. This observation is attributed to the conformational restriction imposed by the 2-methyl group on the acylguanidine chain, potentially leading to a more favorable interaction with the target. The development compound, (2-methyl-5-(methylsulfonyl)-4-pyrrolobenzoyl)guanidine, methanesulfonate (246), exemplifies this trend with its potent and selective NHE-1 inhibitory activity.
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